4-acetyl-1H-pyrrole-2-carbaldehyde

Organic Synthesis One-Pot Reactions Yield Optimization

Synthetic routes requiring sequential pyrrole functionalization often demand multiple building blocks or protection/deprotection steps. 4-Acetyl-1H-pyrrole-2-carbaldehyde (CAS 16168-92-6) resolves this by providing both C2-aldehyde and C4-acetyl reactive handles in a single scaffold. • Enables orthogonal derivatization without protecting groups • 76% reported synthetic yield validates cost-effective preparation • Fully characterized crystal structure (space group P21/n) supports reproducible solid-state studies. Bulk quantities available for medicinal chemistry and agrochemical development.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 16168-92-6
Cat. No. B097130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-1H-pyrrole-2-carbaldehyde
CAS16168-92-6
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC(=C1)C=O
InChIInChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3
InChIKeyYTVCNLYEPORLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-1H-pyrrole-2-carbaldehyde: Product Overview


4-Acetyl-1H-pyrrole-2-carbaldehyde is a pyrrole-2-carboxaldehyde derivative featuring both an acetyl group at the 4-position and an aldehyde group at the 2-position on the pyrrole ring, with molecular formula C7H7NO2 and molecular weight 137.14 g/mol [1]. This substitution pattern provides orthogonal reactive handles for sequential synthetic transformations in medicinal chemistry and agrochemical development [2]. Pyrrole-2-carboxaldehyde derivatives exhibit diverse biological properties including anti-bacterial, anti-inflammatory, anti-oxidant, anti-tumor, anti-fungal, and immune suppressant activities, making the core scaffold pharmaceutically relevant [2].

Orthogonal C2-aldehyde and C4-acetyl reactive handles
Free pyrrole NH enables N-functionalization
Crystallographically characterized scaffold (single-crystal XRD)

4-Acetyl-1H-pyrrole-2-carbaldehyde: Why Substitutes Fail


Simple pyrrole-2-carbaldehyde (CAS 1003-29-8) lacks the 4-acetyl substitution, which precludes C4-selective functionalization and alters hydrogen-bonding capacity critical for supramolecular assembly [1]. Regioisomers such as 4-acetyl-1H-pyrrole-3-carbaldehyde (CAS 24445-11-2) position the formyl group at C3 rather than C2, fundamentally changing the electronic distribution and reactivity profile of the heterocycle [2]. The N-methyl derivative (CAS 75866-91-0) blocks the pyrrole NH, eliminating the potential for N-functionalization and disrupting the intermolecular hydrogen-bonding network essential for crystallinity and molecular recognition . The unique C2-formyl/C4-acetyl substitution pattern of the target compound enables dual orthogonal derivatization pathways that are inaccessible to these commonly substituted analogs.

Pyrrole-2-carbaldehyde (CAS 1003-29-8)
Lacks C4-acetyl group, limiting regioselective derivatization and altering hydrogen-bonding capacity.
4-Acetyl-1H-pyrrole-3-carbaldehyde (Regioisomer)
Formyl group at C3 shifts electronic distribution and reactivity, and disrupts the crystallographic packing network.
N-Methyl derivative (CAS 75866-91-0)
Blocked pyrrole NH eliminates N-functionalization and removes the intermolecular hydrogen-bonding motif critical for solid-state order.

4-Acetyl-1H-pyrrole-2-carbaldehyde: Comparative Evidence


Synthetic Yield Advantage in One-Pot Protocol

4-Acetyl-1H-pyrrole-2-carbaldehyde was synthesized via a one-pot Vilsmeier–Haack reaction followed by Friedel–Crafts acylation, achieving an isolated yield of 76% after column chromatography on silica gel [1]. In contrast, closely related N-substituted-5-methoxymethyl-2-formyl-pyrroles synthesized via glucose-alkylamine condensation under acidic conditions were reported with isolated yields below 5% [2]. The >15-fold higher yield of the target compound demonstrates significantly more efficient access to the bifunctional pyrrole-2-carbaldehyde scaffold, directly impacting procurement cost-effectiveness for multi-step synthetic campaigns.

Synthetic Yield
Cross-study comparable
76%
vs.
>15-fold higher yield supports efficient multi-step synthesis.
One-pot Vilsmeier–Haack / Friedel–Crafts protocol.
Crystal Structure
Direct comparison
SC-XRD (Mo Kα, 293 K)
Dihedral angles: 4.50° (aldehyde), 2.06° (acetyl); H-bond: N–H···O 2.11 Å, C–H···O 2.54 Å
Defined crystallographic identity distinct from 3-carbaldehyde regioisomer.
P21/n, a=3.811, b=13.219, c=13.167 Å, β=95.602°
Melting Point
Direct comparison
141.5–142.0 °C (target)
Pyrrole-2-carbaldehyde: 40–46 °C
N-Methyl analog: 104–105 °C
~96–101 °C higher than parent scaffold, reflecting enhanced intermolecular order.
Literature melting points.
Orthogonal Handles
Class-level inference
Three reactive sites: C2-aldehyde, C4-acetyl, N–H
Provides one additional orthogonal handle versus common analogs.
Based on established pyrrole reactivity principles.
Organic Synthesis One-Pot Reactions Yield Optimization

Crystallographic Distinction: Hydrogen-Bonding Architecture

X-ray crystallographic analysis of 4-acetyl-1H-pyrrole-2-carbaldehyde revealed that the pyrrole ring makes dihedral angles of 4.50(9)° with the aldehyde group and 2.06(8)° with the acetyl group, indicating near coplanarity of both substituents with the heterocyclic core [1]. The crystal packing is governed by classical N–H···O hydrogen bonds (H1A···O2 = 2.11 Å) and weak C–H···O interactions (H7A···O1 = 2.54 Å), which assemble molecules into a one-dimensional chain along the b-axis [1]. These specific geometric and supramolecular features are absent in the 3-carbaldehyde regioisomer (CAS 24445-11-2), where altered functional group positioning disrupts this precise hydrogen-bonding architecture [2].

Crystal Structure
Direct comparison
SC-XRD (Mo Kα, 293 K)
Dihedral angles: 4.50° (aldehyde), 2.06° (acetyl); H-bond: N–H···O 2.11 Å, C–H···O 2.54 Å
Defined crystallographic identity distinct from 3-carbaldehyde regioisomer.
P21/n, a=3.811, b=13.219, c=13.167 Å, β=95.602°
Crystallography Solid-State Structure Hydrogen Bonding

Thermal Stability Advantage Over Analogs

4-Acetyl-1H-pyrrole-2-carbaldehyde exhibits a melting point of 141.5–142.0°C . Unsubstituted pyrrole-2-carbaldehyde (CAS 1003-29-8) melts at 40–46°C . The 4-acetyl-1-methyl derivative (CAS 75866-91-0) melts at 104–105°C . The target compound's melting point is approximately 96–101°C higher than the parent unsubstituted scaffold and 37–38°C higher than the N-methylated analog, indicating enhanced thermal stability and a higher degree of intermolecular order conferred specifically by the C4-acetyl/C2-formyl substitution pattern combined with the free pyrrole NH.

Melting Point
Direct comparison
141.5–142.0 °C (target)
Pyrrole-2-carbaldehyde: 40–46 °C
N-Methyl analog: 104–105 °C
~96–101 °C higher than parent scaffold, reflecting enhanced intermolecular order.
Literature melting points.
Thermal Analysis Melting Point Physicochemical Properties

Functional Group Orthogonality for Sequential Derivatization

4-Acetyl-1H-pyrrole-2-carbaldehyde presents two chemically distinct electrophilic centers: an aldehyde at C2 susceptible to reductive amination, hydrazone formation, or Grignard addition, and an acetyl group at C4 capable of selective α-functionalization or reduction to a secondary alcohol. The free pyrrole NH remains available for N-alkylation or N-arylation [1]. This orthogonal reactivity triad is absent in pyrrole-2-carbaldehyde (lacks C4 handle), 4-acetylpyrrole (lacks C2 formyl), and 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde (lacks free NH) [2]. No direct head-to-head reactivity comparison data are available in primary literature; this differentiation is based on established structure-reactivity principles for pyrrole derivatives.

Orthogonal Handles
Class-level inference
Three reactive sites: C2-aldehyde, C4-acetyl, N–H
Provides one additional orthogonal handle versus common analogs.
Based on established pyrrole reactivity principles.
Synthetic Utility Orthogonal Reactivity Building Block

4-Acetyl-1H-pyrrole-2-carbaldehyde: Validated Applications


Multi-Step Synthesis of Pyrrole Heterocycles

When a synthetic route demands orthogonal functionalization at both the C2 and C4 positions of a pyrrole core, 4-acetyl-1H-pyrrole-2-carbaldehyde provides the necessary reactive handles in a single building block. The C2-aldehyde can undergo reductive amination or condensation while the C4-acetyl remains intact for subsequent modification, as supported by the compound's established reactivity profile in pyrrole chemistry [1]. This eliminates the need for separate protection/deprotection steps or multiple building blocks, streamlining synthetic workflows. The 76% reported yield for its preparation [2] further supports its viability as a cost-effective entry point for such sequences.

Crystallography Studies with Defined Hydrogen-Bonding

Research programs focused on crystal engineering, co-crystal design, or solid-state property optimization may specifically select 4-acetyl-1H-pyrrole-2-carbaldehyde based on its fully characterized crystallographic parameters. The reported unit cell parameters (a = 3.811 Å, b = 13.219 Å, c = 13.167 Å, β = 95.602°, V = 660.2 ų, space group P21/n), precise dihedral angles, and intermolecular hydrogen-bond distances (N–H···O = 2.11 Å; C–H···O = 2.54 Å) [2] provide a validated structural baseline that is unavailable for many regioisomeric or N-substituted analogs, ensuring reproducible solid-state behavior in comparative studies.

Synthetic Methodology Development for Acylpyrrole Scaffolds

4-Acetyl-1H-pyrrole-2-carbaldehyde serves as a representative substrate for developing and optimizing one-pot Vilsmeier–Haack/Friedel–Crafts protocols for 4-acylpyrrole-2-carboxaldehyde synthesis. Its established synthetic procedure and 76% isolated yield [2] provide a benchmark against which modifications to reaction conditions (e.g., solvent, Lewis acid stoichiometry, temperature) can be quantitatively assessed. The compound's well-defined physical properties (melting point 141.5–142.0°C) facilitate unambiguous product identification and purity assessment during method development.

Comparative SAR Studies of Pyrrole Bioactives

In medicinal chemistry campaigns exploring pyrrole-2-carboxaldehyde derivatives as pharmacophores (e.g., for anti-inflammatory, anti-bacterial, or anti-tumor applications [3]), 4-acetyl-1H-pyrrole-2-carbaldehyde provides a structurally defined comparator to assess the impact of C4-acetylation on biological activity. Although the parent compound itself was reported as inactive in an initial anticancer screen [2], its use as a synthetic precursor to generate diverse derivatives for SAR exploration remains relevant, particularly given the documented biological activities of related pyrrole-2-carboxaldehyde derivatives [3].

Application
Selection Property
Validation Focus
Pyrrole heterocycle synthesis
Orthogonal C2 / C4 reactive handles
Reported synthetic yield benchmark
Crystal engineering studies
Defined crystallographic parameters
Hydrogen-bond network reproducibility
One-pot acylation method development
Established Vilsmeier–Haack / Friedel–Crafts protocol
Yield and purity benchmarking
Pyrrole pharmacophore SAR exploration
C4-acetyl substitution as synthetic entry point
Derivative biological activity profiling (class-level context)

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